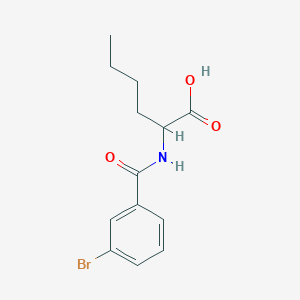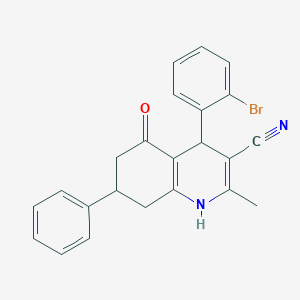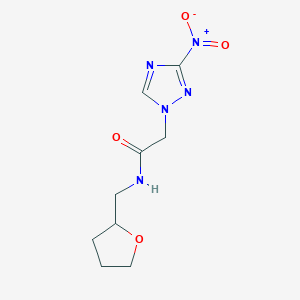![molecular formula C20H17N3O7S B5222307 ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5222307.png)
ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is prepared through a specific synthesis method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of Ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate involves the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
Ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities with high purity. It exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It can also be used as a fluorescent probe for the detection of various biomolecules. However, there are also limitations to its use in lab experiments. It can be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several potential future directions for the study of Ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate. One direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Another direction is the use of this compound as a fluorescent probe for the detection of various biomolecules. Additionally, the potential use of this compound in the development of new materials, such as polymers and nanomaterials, could also be explored. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects on certain cell types.
合成法
The synthesis of Ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate involves the reaction of ethyl 4-bromobenzoate with 5-amino-2-(3-nitrobenzenesulfonyl) furan-3-carboxylic acid hydrazide in the presence of a base. The reaction proceeds through a series of steps involving the formation of an intermediate, which is then converted to the final product. The yield of the product is typically high, and the purity can be enhanced through various purification methods.
科学的研究の応用
Ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules. Additionally, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
特性
IUPAC Name |
ethyl 4-[5-[(Z)-[(3-nitrophenyl)sulfonylhydrazinylidene]methyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S/c1-2-29-20(24)15-8-6-14(7-9-15)19-11-10-17(30-19)13-21-22-31(27,28)18-5-3-4-16(12-18)23(25)26/h3-13,22H,2H2,1H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTFLCALXOAJHW-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5222226.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5222229.png)
![{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)
![2-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5222246.png)
![1-(1-naphthyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5222247.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5222258.png)

![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5222276.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5222290.png)

![3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B5222304.png)

![5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222322.png)
